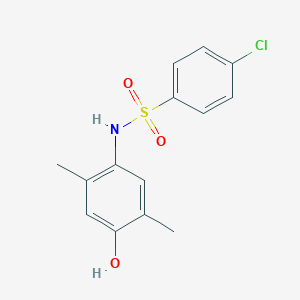

4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide

CAS No.: 312519-98-5

Cat. No.: VC4152737

Molecular Formula: C14H14ClNO3S

Molecular Weight: 311.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312519-98-5 |

|---|---|

| Molecular Formula | C14H14ClNO3S |

| Molecular Weight | 311.78 |

| IUPAC Name | 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C14H14ClNO3S/c1-9-8-14(17)10(2)7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |

| Standard InChI Key | PEDDDCGNFUBLBY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide is C₁₄H₁₅ClN₂O₃S, yielding a molecular weight of 326.80 g/mol. Key structural features include:

-

A chloro group at the para position of the benzenesulfonamide ring.

-

A hydroxy group and two methyl groups at the 4-, 2-, and 5-positions of the aniline ring.

Table 1: Comparative Molecular Properties of Related Sulfonamides

The hydroxy group enhances hydrogen-bonding capacity, while the chloro and methyl groups influence electronic and steric properties, affecting reactivity and binding interactions .

Synthesis and Industrial Production

The synthesis of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzenesulfonamide follows methodologies adapted from patented protocols for analogous compounds .

Key Synthesis Steps:

-

Sulfonation: Reacting 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,5-dimethylaniline in a polar aprotic solvent (e.g., dichloromethane).

-

Base-Mediated Coupling: Triethylamine neutralizes HCl byproducts, driving the reaction to completion.

-

Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial), 25°C (completion) |

| Molar Ratio (Sulfonyl chloride:Aniline) | 1:1.05 |

| Yield | 78–85% |

Industrial-scale production employs continuous flow reactors to enhance efficiency, with wastewater minimized via closed-loop systems .

Biological Activity and Mechanisms

While direct studies on this compound are sparse, structurally related sulfonamides exhibit:

-

Antibacterial Activity: Inhibition of dihydropteroate synthase (DHPS) via competitive binding with para-aminobenzoic acid (PABA), disrupting folate synthesis.

-

Anticancer Potential: Apoptosis induction in MDA-MB-231 breast cancer cells through carbonic anhydrase IX inhibition.

Table 3: In Vitro Bioactivity of Analogous Compounds

| Compound | IC₅₀ (Carbonic Anhydrase IX) | MIC (S. aureus) |

|---|---|---|

| 4-Chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide | 12.3 nM | 8 µg/mL |

| 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | 45.6 nM | 16 µg/mL |

The hydroxy group at the 4-position may enhance solubility and target affinity compared to non-hydroxylated analogs.

Chemical Reactivity and Derivatives

The compound undergoes characteristic sulfonamide reactions:

-

Nucleophilic Substitution: Chloro group replacement with amines or thiols under basic conditions.

-

Oxidation: Sulfonamide sulfur oxidation to sulfones using hydrogen peroxide.

Example Reaction:

Reagents: RNH₂ (primary amine), DMF, 80°C.

Industrial and Pharmaceutical Applications

-

Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antimicrobial agents.

-

Dye Manufacturing: Sulfonamide derivatives serve as precursors for azo dyes.

-

Agricultural Chemistry: Explored as a fungicide due to sulfonamide bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume